molecular formula C6H7NO2 B14739630 2-Acetyl-3-oxobutanenitrile CAS No. 3141-59-1

2-Acetyl-3-oxobutanenitrile

Cat. No.: B14739630
CAS No.: 3141-59-1
M. Wt: 125.13 g/mol
InChI Key: ORMIKPSLLOLDGT-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The utility of 2-Acetyl-3-oxobutanenitrile as a synthetic intermediate stems from its capacity to participate in a wide array of chemical transformations, leading to the formation of diverse and often biologically relevant heterocyclic compounds. Its structural relative, 2-ethoxymethylene-3-oxobutanenitrile (B1139541), serves as a prime example of this versatility, acting as a trifunctional reagent capable of introducing a three-carbon unit into amine substrates. sci-hub.se This reactivity allows for the synthesis of substituted pyrazoles and pyrimidines, classes of compounds well-regarded for their pharmacological properties. sci-hub.se

The core structure of this compound, possessing two ketone functionalities and a nitrile group, provides multiple sites for nucleophilic and electrophilic attack, making it a valuable precursor in cyclization and condensation reactions. The strategic placement of these functional groups allows for the regioselective synthesis of various heterocyclic systems.

Multifunctional Character and Reactivity Profile

The reactivity of this compound is dictated by the interplay of its three functional groups: two carbonyl (acetyl) groups and a nitrile group. This multifunctional nature allows for a rich and varied reaction profile. The presence of both ketone and nitrile functionalities classifies it as a β-dicarbonyl compound, which are known for their utility as building blocks in organic synthesis. chemsynthesis.com

The molecule's reactivity is characterized by the electrophilic nature of the carbonyl carbons and the carbon atom of the nitrile group, as well as the acidity of the α-hydrogens situated between the carbonyl groups. This arrangement facilitates a range of reactions including nucleophilic additions, condensations, and cyclizations. For instance, the reaction of the related compound 2-ethoxymethylene-3-oxobutanenitrile with hydrazines leads to the formation of pyrazoles, while its reaction with other dinitrogen nucleophiles can yield fused pyrimidines. sci-hub.se In these reactions, one of the nitrogen atoms of the hydrazine (B178648) acts as a nucleophile, attacking one of the carbonyl carbons, followed by a cyclization and dehydration sequence. sci-hub.se

Furthermore, addition-elimination reactions with various amine derivatives, such as aminopyridines, aniline (B41778), and aminobenzothiazole, have been demonstrated with derivatives of this compound, leading to a variety of substituted products. sci-hub.se In certain cases, such as with 2-aminobenzimidazole, these reactions can proceed to form condensed pyrimidine (B1678525) systems. sci-hub.se

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H7NO2 chemsynthesis.com
Molecular Weight125.127 g/mol chemsynthesis.com
InChIKeyORMIKPSLLOLDGT-UHFFFAOYAI chemsynthesis.com
SMILESCC(=O)C(C#N)C(C)=O chemsynthesis.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-3-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4(8)6(3-7)5(2)9/h6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMIKPSLLOLDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329693
Record name 2-acetyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3141-59-1
Record name 2-acetyl-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Acetyl 3 Oxobutanenitrile and Its Derivatives

Fundamental Synthetic Routes to 2-Acetyl-3-oxobutanenitrile

Two primary methods for the synthesis of this compound are discussed below, highlighting the reactants and general conditions employed.

Acid Hydrolysis of β-Aminocrotononitrile

The synthesis of 3-aminocrotononitrile (B73559), a precursor to this compound, can be achieved through the dimerization of acetonitrile (B52724). This process involves the deprotonation of acetonitrile using a strong base like sodium amide in liquid ammonia. The resulting salt of 3-aminocrotononitrile is then hydrolyzed. google.com For instance, a reaction mixture can be hydrolyzed with a solution of acetic acid in water at a controlled temperature of 5° to 7° C. google.com Following phase separation, the aqueous phase is extracted multiple times with a solvent such as ether. The combined organic phases are then purified, typically by distillation, to yield 3-aminocrotononitrile. google.com This intermediate is crucial for the subsequent synthesis of this compound.

Reaction of Ethyl Phenylacetate (B1230308) with Acetonitrile in the Presence of Sodium Hydride

An alternative approach to a related compound, 4-phenyl-3-oxobutanenitrile, involves the reaction of ethyl phenylacetate with acetonitrile. rsc.org This reaction is conducted in the presence of sodium hydride. rsc.org The resulting product is a versatile starting material for the synthesis of various polyfunctionally substituted heterocycles. rsc.org

Preparation of Key Derivatives and Precursors

The synthesis of several important derivatives of this compound provides access to a wide range of other compounds.

Synthesis of 2-Ethoxymethylene-3-oxobutanenitrile (B1139541) from 3-Oxobutanenitrile (B1585553), Triethyl Orthoformate, and Acetic Anhydride

2-Ethoxymethylene-3-oxobutanenitrile is a valuable reagent in the synthesis of various heterocyclic compounds. sci-hub.se Its preparation involves the reaction of in situ-prepared 3-oxobutanenitrile with triethyl orthoformate and a catalytic amount of acetic anhydride, which yields the product in good quantities. sci-hub.se This trifunctional reagent can be used to introduce a three-carbon moiety to amine substrates, leading to the formation of substituted pyrazoles and fused pyrimidines. sci-hub.se

ReactantsReagentsProduct
3-OxobutanenitrileTriethyl orthoformate, Acetic anhydride2-Ethoxymethylene-3-oxobutanenitrile

Table 1: Synthesis of 2-Ethoxymethylene-3-oxobutanenitrile

Preparation of 2-Dimethylaminomethylene-3-oxobutanenitrile via Reaction with Dimethylformamide Dimethyl Acetal (B89532) (DMF-DMA)

The reaction of active methylene (B1212753) compounds with dimethylformamide dimethyl acetal (DMF-DMA) is a common method for introducing a dimethylaminomethylene group. For instance, reacting malononitrile (B47326) dimer with one molar equivalent of DMF-DMA in dry dioxane at room temperature yields N'-(2,2-dicyano-1-cyanomethylvinyl)-N,N-dimethylformamidine. scirp.org When two molar equivalents of DMF-DMA are used, the reaction proceeds further to yield a different amidine. scirp.org

Starting MaterialReagentProduct
Malononitrile dimerDimethylformamide dimethyl acetal (DMF-DMA)N'-(2,2-dicyano-1-cyanomethylvinyl)-N,N-dimethylformamidine

Table 2: Synthesis with DMF-DMA

Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile via Reaction with Aromatic Aldehydes and Phosphorylated Michael's Acceptors

A straightforward synthetic route to 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile involves the reaction of aromatic aldehydes with phosphorylated Michael's acceptors. mdpi.com This method provides a convenient way to synthesize a variety of these butanenitrile derivatives. mdpi.com The process typically involves the condensation of an aromatic aldehyde with a 2-dialkylaminomethyl-propenenitrile in the presence of a catalyst, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine (B128534) in DMF, leading to good yields of the desired product. mdpi.com

ReactantsReagents/CatalystsProduct
Aromatic aldehyde, 2-Dialkylaminopropenenitrile3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, Triethylamine, DMF4-Aryl-2-dialkylaminomethyl-4-oxobutanenitrile

Table 3: Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile Derivatives

Synthesis of 3-Acetyl-2-aminothiophenes using the Gewald Reaction from Cyanoacetone

The Gewald reaction stands as a cornerstone in thiophene (B33073) chemistry, offering a versatile and efficient one-pot method for the synthesis of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile, such as cyanoacetone, in the presence of elemental sulfur and a basic catalyst. wikipedia.orgthieme-connect.de The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. thieme-connect.dechemeurope.com While traditionally employing α-cyanoesters, the use of cyanoacetone (this compound) has been explored to specifically yield 3-acetyl-2-aminothiophenes, which are valuable precursors for various heterocyclic compounds and dyes. mdpi.comnih.gov

A significant advancement in this area was the development of a modified Gewald reaction for the synthesis of novel 3-acetyl-2-aminothiophenes. mdpi.comdoaj.orgnih.gov This methodology utilizes the labile cyanoacetone, which can be readily prepared from its commercially available sodium salt, and reacts it with α-mercaptoaldehyde dimers (1,4-dithian-2,5-diols) in the presence of triethylamine in dimethylformamide (DMF) at 60 °C. mdpi.comnih.gov This approach affords the desired 3-acetyl-2-aminothiophenes, which are found to be moderately stable at room temperature. mdpi.com Due to their stability, they are often converted to their more stable acetamide (B32628) derivatives by heating with acetic anhydride. mdpi.comnih.gov

The classical Gewald synthesis has also been successfully applied for the preparation of 3-acetyl-2-aminothiophenes starting directly from cyanoacetone, various ketones, and elemental sulfur. thieme-connect.com This three-component reaction provides a direct route to a range of substituted 3-acetyl-2-aminothiophenes. thieme-connect.com

The general reaction scheme for the synthesis of 3-acetyl-2-aminothiophenes via the Gewald reaction is depicted below:

Scheme 1: General Synthesis of 3-Acetyl-2-aminothiophenes via the Gewald Reaction

Adapted from Eller & Holzer, 2006 and Abdelwahab et al., 2013. mdpi.comthieme-connect.com

A detailed representation of the synthesized compounds and their corresponding yields is provided in the table below.

Table 1: Synthesized 3-Acetyl-2-aminothiophene Derivatives

CompoundYield (%)Reference
4a HH62 researchgate.net
4b CH₃CH₃78 researchgate.net
5a HH88 researchgate.net
5b CH₃CH₃92 researchgate.net

The compounds listed in the table demonstrate the utility of the Gewald reaction in generating a variety of 3-acetyl-2-aminothiophenes and their derivatives. The reaction conditions can be tailored to accommodate different starting materials, leading to a diverse library of thiophene-based structures.

Chemical Reactivity and Mechanistic Studies of 2 Acetyl 3 Oxobutanenitrile

General Reactivity Modes

The reactivity of 2-Acetyl-3-oxobutanenitrile is governed by the presence of multiple functional groups: two carbonyls, a nitrile, and an active methylene (B1212753) carbon. This combination imparts a dual reactivity profile, allowing it to act as both an electron acceptor (electrophile) and an electron donor (nucleophile) under different conditions.

Nucleophilic and Electrophilic Capabilities

The chemical nature of this compound allows it to exhibit both nucleophilic and electrophilic properties, a characteristic that makes it a versatile building block in organic synthesis.

Electrophilic Character: The molecule possesses two electrophilic centers at the carbonyl carbons. The strong electron-withdrawing nature of the adjacent cyano and carbonyl groups increases the partial positive charge on these carbons, making them highly susceptible to attack by nucleophiles. wikipedia.org The mechanism of such reactions typically involves the nucleophilic attack on a carbonyl carbon, leading to a tetrahedral intermediate that can then undergo further reactions to form a stable product. nih.gov Common nucleophiles like amines and alcohols readily react at these sites.

Nucleophilic Character: The most significant nucleophilic potential of this compound originates from its α-carbon, the carbon atom situated between the two carbonyl groups. The protons attached to this carbon are highly acidic due to the stabilizing effect of the two adjacent carbonyl groups and the cyano group. nih.gov In the presence of a base, this α-proton can be readily abstracted to form a resonance-stabilized enolate ion. This enolate is a powerful carbon-based nucleophile. Furthermore, the enol tautomer of the compound is nucleophilic at the α-carbon and can react with various electrophiles. This nucleophilicity is fundamental to its participation in C-C bond-forming reactions.

Oxidation and Reduction Transformations

The functional groups within this compound allow for a range of oxidation and reduction reactions, typical for ketones and compounds with active methylene groups.

Oxidation: While specific oxidation studies on this compound are not extensively documented, the active methylene group is susceptible to oxidation. Reagents like chromium(VI) compounds, such as pyridinium (B92312) chlorochromate (PCC), are known to oxidize active methylene groups situated between two electron-withdrawing groups. vanderbilt.edu The oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX) is a known method for synthesizing β-diketones, highlighting the stability of the diketone moiety to certain oxidative conditions while a precursor alcohol is transformed. organic-chemistry.org

Reduction: The two carbonyl groups are the primary sites for reduction. Standard ketone reduction methods are applicable, though the specific reagent can determine the outcome. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) would typically reduce the keto groups to secondary alcohols. For complete deoxygenation of the carbonyls to methylene (CH₂) groups, harsher conditions are generally required. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) (NH₂NH₂) and a strong base at high temperatures, is a classic method for this transformation. masterorganicchemistry.com An alternative, the Clemmensen reduction, uses a zinc-mercury amalgam in concentrated hydrochloric acid. masterorganicchemistry.com Milder conditions for the same transformation can be achieved by first converting the ketone to a tosylhydrazone, which can then be reduced with a hydride reagent. masterorganicchemistry.com

Keto-Enol Tautomerization in Reaction Pathways

A critical aspect of the reactivity of this compound is its existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form.

The interconversion between these forms, known as keto-enol tautomerism, is a dynamic process that can be catalyzed by either acid or base. researchgate.netrsc.org

Base-Catalyzed Mechanism: A base abstracts the acidic α-proton, forming a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol form. nih.gov

Acid-Catalyzed Mechanism: An acid protonates one of the carbonyl oxygens, enhancing the acidity of the α-protons. A weak base, such as water, can then deprotonate the α-carbon to yield the enol. nih.gov

For simple monocarbonyl compounds, the keto-enol equilibrium heavily favors the keto form. However, in β-dicarbonyl systems like this compound, the enol form gains significant stability. This stabilization arises from two main factors:

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more stable, delocalized π-electron system.

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable six-membered ring via a hydrogen bond with the oxygen of the other carbonyl group.

The presence of an α-substituent, such as the cyano group in this compound, can influence the pKa and the relative population of tautomers at equilibrium. rsc.org The enol form is not merely a structural curiosity; it is a crucial reactive intermediate that often dictates the compound's reaction pathways, particularly in its role as a nucleophile. researchgate.net

Table 1: Comparison of Keto and Enol Tautomers of this compound

Feature Keto Form Enol Form
Structure Contains two distinct carbonyl (C=O) groups and a saturated α-carbon. Contains a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a carbonyl group.
Key Bonds C-H and C=O O-H and C=C
Stability Generally less stable than the enol form in β-dicarbonyl systems. Stabilized by π-system conjugation and intramolecular hydrogen bonding.
Reactivity Electrophilic at carbonyl carbons. Nucleophilic at the α-carbon.

Condensation Reactions

The nucleophilic character of the α-carbon in this compound makes it an excellent substrate for condensation reactions, which are powerful tools for carbon-carbon bond formation and the synthesis of more complex molecules.

Knoevenagel Condensation for 2-Arylidene-3-oxobutanenitrile Formation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically in the presence of a weak amine base catalyst like piperidine. wikipedia.orgsigmaaldrich.com this compound, with its highly acidic α-protons, serves as an ideal active methylene component. wikipedia.org

The reaction mechanism proceeds via two main steps:

Nucleophilic Addition: The basic catalyst deprotonates the this compound to form its nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde.

Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, stable α,β-unsaturated product, in this case, a 2-arylidene-3-oxobutanenitrile. sigmaaldrich.com

This reaction is highly efficient for producing derivatives with an exocyclic double bond, which are themselves valuable synthetic intermediates. researchgate.net

Table 2: Representative Knoevenagel Condensation of this compound with Aromatic Aldehydes

Aromatic Aldehyde (Reactant) Product Name
Benzaldehyde 2-(Phenylmethylene)-3-oxobutanenitrile
4-Methoxybenzaldehyde 2-[(4-Methoxyphenyl)methylene]-3-oxobutanenitrile
4-Nitrobenzaldehyde 2-[(4-Nitrophenyl)methylene]-3-oxobutanenitrile
2-Chlorobenzaldehyde 2-[(2-Chlorophenyl)methylene]-3-oxobutanenitrile

Condensation with Urea (B33335) and Substituted Ureas

β-Dicarbonyl compounds are classic precursors for the synthesis of a wide variety of heterocyclic systems through condensation reactions with binucleophiles like urea and its derivatives (e.g., thiourea, guanidine). While specific literature on the reaction of this compound with urea is sparse, the established reactivity of β-diketones allows for a confident prediction of its behavior.

The reaction is expected to proceed via nucleophilic attack from the nitrogen atoms of urea on the two electrophilic carbonyl carbons of this compound. This would be followed by an intramolecular cyclization and subsequent dehydration steps to form a substituted pyrimidine (B1678525) ring system. Due to the asymmetry of this compound, the reaction could potentially lead to isomers depending on which urea nitrogen attacks which carbonyl group first. The resulting cyanopyrimidine derivatives are of interest in medicinal chemistry. The use of chiral urea derivatives has also been explored as organocatalysts in reactions involving diketones, underscoring the intimate reactivity between these two classes of compounds. nih.gov

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. This compound serves as a key building block in several such strategies.

A simple and effective one-pot, three-component synthesis has been developed for creating a key pyrrole (B145914) framework through the reaction of α-hydroxyketones, oxoacetonitriles like this compound (referred to as 3-oxobutanenitrile (B1585553) in some studies), and primary amines or anilines. rsc.orgbu.edu.egnih.gov This method is noted for its mild reaction conditions, typically using acetic acid as a catalyst in ethanol (B145695) at around 70°C, and its high atom efficiency, with water being the only byproduct. rsc.org

The reaction allows for the generation of diverse libraries of N-substituted 2,3,5-functionalized 3-cyanopyrroles, which are precursors to a range of drug candidates. rsc.orgbu.edu.egnih.gov The resulting cyano group on the pyrrole ring is a versatile handle that can be readily converted into other functional groups such as aldehydes, amides, or acids for further structural modifications. rsc.org

Table 1: Examples of Pyrrole Synthesis Using this compound and Analogues

α-HydroxyketoneAmineNitrile SubstrateYield (%)Reference
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one4-fluoroaniline3-oxobutanenitrile53% rsc.org
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one2-phenylethylamine3-oxobutanenitrile76% rsc.org
2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-onebenzylamine3-oxo-3-phenylpropanenitrile78% rsc.org

This compound, often starting from its precursor cyanoacetone sodium salt, is a key reactant in modified versions of the Gewald reaction for the synthesis of novel 3-acetyl-2-aminothiophenes. youtube.com The Gewald reaction is a classic multi-component reaction that typically involves a ketone or aldehyde with an α-methylene group, elemental sulfur, and a nitrile with an activated methylene group to form a polysubstituted 2-aminothiophene.

In a specific application, cyanoacetone was reacted with 1,4-dithianyl-2,5-diols in a variation of the Gewald synthesis to produce the target 3-acetyl-2-aminothiophenes. youtube.com These products serve as valuable building blocks for further chemical transformations, such as the synthesis of acetamides or azo-dye precursors. youtube.com

Heterocyclic Ring Formation Reactions

The 1,3-dicarbonyl nature of this compound makes it an ideal substrate for condensation reactions with various dinucleophiles, leading to the formation of a wide array of heterocyclic rings.

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a fundamental and widely used method for synthesizing pyrazole (B372694) rings, often referred to as the Knorr pyrazole synthesis. youtube.comorganic-chemistry.org this compound, as a 1,3-dicarbonyl equivalent, readily undergoes cyclocondensation with hydrazine derivatives. The reaction typically proceeds by initial formation of a hydrazone at one carbonyl group, followed by intramolecular condensation and dehydration to yield the stable, aromatic pyrazole ring. youtube.comlibretexts.org

The regioselectivity of the reaction (i.e., which nitrogen of a substituted hydrazine attacks which carbonyl) can be influenced by reaction conditions and the nature of the substituents on both reactants. acs.org While pyrazole synthesis is a direct outcome, the formation of pyrimidinones (B12756618) from this specific starting material would typically require a different N-C-N synthon, such as urea or guanidine, instead of hydrazine.

The most common and versatile method for constructing a pyrimidine ring involves the condensation of a three-carbon fragment containing two electrophilic centers with a compound containing an N-C-N unit, such as an amidine, guanidine, or urea. bu.edu.eg As a 1,3-dicarbonyl compound, this compound is a suitable three-carbon precursor for this reaction. The process involves the amidine's two nitrogen atoms acting as nucleophiles, attacking the two carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the pyrimidine ring. bu.edu.egorganic-chemistry.org

Furthermore, derivatives of 3-oxobutanenitrile have been shown to be versatile starting materials for the synthesis of more complex fused heterocycles, including pyrazolo[5,1-c]-1,2,4-triazines, indicating the potential of the 1,3-dicarbonyl system to participate in the formation of triazine rings through reactions with appropriate hydrazine or amidine-based synthons.

A key synthetic route to producing the bicyclic rsc.orgbu.edu.egnih.govtriazolo[1,5-a]pyrimidine scaffold is the condensation of a 1,3-dicarbonyl substrate with 3-amino-1,2,4-triazole. nih.govresearchgate.net The 3-amino-1,2,4-triazole molecule possesses two nucleophilic nitrogen atoms—the endocyclic N4 and the exocyclic amino group—that can participate in the ring-closing reaction.

The reaction with a β-dicarbonyl compound like this compound proceeds via the condensation of the aminotriazole with the two carbonyl groups of the dicarbonyl substrate, leading to the formation of the fused pyrimidine ring. researchgate.net This reaction provides a direct pathway to a class of compounds that are considered privileged structures in medicinal chemistry due to their diverse pharmacological activities. nih.govnih.gov

Rearrangement and Cyclization Mechanisms

The synthesis of various heterocyclic and carbocyclic systems from precursors related to this compound often involves intricate rearrangement and cyclization mechanisms. Understanding these mechanisms is crucial for controlling the reaction pathways and achieving the desired products.

Double Bond Rearrangements in 1,4-Dithiafulvalene Synthesis

The synthesis of 1,4-dithiafulvalenes can be achieved from ketene (B1206846) dithioacetals, which can be conceptually derived from β-ketonitriles. The chemistry of α-aroylketene dithioacetals, which are "push-pull" alkenes, is particularly relevant. beilstein-journals.org These compounds can undergo cycloaddition reactions with reagents like (p-tolylsulfonyl)methyl isocyanide (TosMIC) to form pyrrole derivatives. beilstein-journals.org While not a direct synthesis of 1,4-dithiafulvalenes, this reaction illustrates the reactivity of the ketene dithioacetal moiety.

The synthesis of 1,4-dithiafulvalenes often involves the coupling of 1,3-dithiolium salts or related precursors. The mechanism frequently involves the formation of a carbene intermediate which then undergoes dimerization. Double bond rearrangements are critical in the final steps to form the stable, conjugated dithiafulvalene system. These rearrangements are often driven by the formation of a more thermodynamically stable aromatic or extended π-system.

Intramolecular Hydrogen Bonding Influences on Cyclization

Intramolecular hydrogen bonding plays a significant role in dictating the conformation and reactivity of molecules, including the 2-arylhydrazono-3-oxobutanenitrile derivatives. In these compounds, an intramolecular hydrogen bond can form between the N-H of the hydrazone and the oxygen of the acetyl group. consensus.app This hydrogen bond influences the planarity of the molecule and the relative orientation of the reactive functional groups.

The presence and strength of this intramolecular hydrogen bond can affect the facility of cyclization reactions. For instance, a strong intramolecular hydrogen bond might hinder a cyclization pathway by locking the molecule in a conformation that is unfavorable for the required bond formation. Conversely, in some cases, the hydrogen bond may pre-organize the molecule in a conformation that facilitates cyclization.

Studies on related systems, such as amino-alcohols, have shown that the strength of intramolecular hydrogen bonds can be modulated by substituents, which in turn affects their chemical behavior. nih.gov In the case of 2-arylhydrazono-3-oxobutanenitriles, substituents on the aryl ring can influence the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby modulating the strength of the intramolecular hydrogen bond and influencing the outcome of subsequent cyclization reactions. consensus.app

Cyclization of Tricarbonyl Compounds in Biomimetic Syntheses

The reactivity of tricarbonyl compounds, such as this compound, is of significant interest in biomimetic synthesis, which seeks to replicate nature's synthetic strategies. While specific studies on the biomimetic cyclization of this compound are not extensively documented, the principles of reactivity for analogous β-dicarbonyl and tricarbonyl systems can provide insight into its potential transformations. Biomimetic syntheses often rely on cascade reactions, where a series of bond-forming events occur in a single pot, mimicking enzymatic processes. nih.govnih.gov

The presence of multiple electrophilic carbonyl carbons and a nucleophilic nitrile nitrogen within the same molecule makes this compound a candidate for intramolecular cyclization reactions. These reactions can be triggered by various catalysts or conditions that mimic biological environments. For instance, acid or base catalysis can facilitate intramolecular aldol-type reactions or Michael additions, leading to the formation of heterocyclic structures. The nitrile group itself can participate in cyclizations, acting as an electrophile for intramolecular nucleophilic attack or being transformed into other functional groups that then engage in ring-closing reactions. researchgate.netlibretexts.org

Biomimetic approaches often utilize templates or directing groups to control the regioselectivity and stereoselectivity of complex cyclizations. nih.gov In the context of a molecule like this compound, one of the carbonyl groups could be selectively protected or activated to guide the cyclization pathway towards a desired product. The inherent reactivity of the nitrile group also allows for its participation in cycloaddition reactions, potentially leading to the formation of nitrogen-containing heterocycles. researchgate.net

While direct evidence for the biomimetic cyclization of this compound is scarce, the broader field of biomimetic synthesis suggests that this compound could serve as a versatile precursor for the construction of complex molecular architectures, inspired by natural product biosynthesis. udel.eduacs.org

Pyrolysis Pathways and Oxo-nitrile Detection

At elevated temperatures, the C-C bonds adjacent to the carbonyl groups are likely to undergo homolytic cleavage, leading to the formation of various radical species. These radicals can then recombine, disproportionate, or undergo further fragmentation. Potential pyrolysis products could include smaller ketones, nitriles, and aldehydes resulting from the breakdown of the parent molecule. For instance, cleavage between the two carbonyl groups could yield acetyl and acetonitriloyl radicals.

The nitrile group itself is thermally stable but can participate in reactions at high temperatures. Cyclization of the nitrile group can occur, especially in the presence of other reactive sites within the molecule or its degradation products. researchgate.net Furthermore, reactions involving the elimination of small molecules like carbon monoxide or hydrogen cyanide are also plausible pyrolysis pathways.

The detection and identification of the resulting oxo-nitrile fragments and other pyrolysis products are typically achieved using GC-MS. nih.govspectroscopyonline.comh-brs.de The gas chromatograph separates the complex mixture of volatile products, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparing the spectra to libraries of known compounds. This technique enables a detailed analysis of the pyrolysis pathways and the influence of temperature on the product distribution. nih.gov

Table 1: Potential Pyrolysis Products of this compound and their Method of Detection

Potential Product Chemical Formula Detection Method
AcetoneC₃H₆OPy-GC-MS
Acetonitrile (B52724)C₂H₃NPy-GC-MS
AcetaldehydeC₂H₄OPy-GC-MS
Carbon MonoxideCOMass Spectrometry
Hydrogen CyanideHCNMass Spectrometry

Derivatives and Analogs of 2 Acetyl 3 Oxobutanenitrile

Synthesis and Transformations of Key Derivatives

2-Arylidene-3-oxobutanenitriles

The synthesis of 2-arylidene-3-oxobutanenitriles is commonly achieved through the Knoevenagel condensation. researchgate.netorganic-chemistry.org This reaction involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, in this case, 2-acetyl-3-oxobutanenitrile, typically catalyzed by a base. organic-chemistry.org Various catalysts and reaction conditions have been explored to optimize the synthesis of these arylidene derivatives. For instance, proline has been used as a catalyst for the condensation of aldehydes with related active methylene compounds like malonates. Solvent-free methods using microwave irradiation have also been reported for similar Knoevenagel condensations, offering an environmentally friendly approach. organic-chemistry.org

These 2-arylidene derivatives are valuable intermediates in heterocyclic synthesis. organic-chemistry.org Their reactivity is characterized by the presence of an α,β-unsaturated system, making them susceptible to various addition and cyclization reactions.

Table 1: Synthesis of Arylidene Derivatives via Knoevenagel Condensation

Aldehyde Active Methylene Compound Catalyst/Conditions Product
Aromatic Aldehyde This compound Base (e.g., piperidine, triethylamine) 2-Arylidene-3-oxobutanenitrile
Isovaleraldehyde Dimethylmalonate Proline 2-(3-Methyl-butylidene)malonic acid dimethyl ester

This table provides examples of Knoevenagel condensations for the synthesis of arylidene derivatives.

Phosphorylated Derivatives: 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

A straightforward synthetic route to 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile has been developed. masterorganicchemistry.com This method is based on the reaction of aromatic aldehydes with phosphorylated Michael acceptors. masterorganicchemistry.com The synthesis involves the condensation of an aromatic aldehyde with a 2-dialkylphosphonomethylpropenenitrile in the presence of a catalyst, such as 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine (B128534) in DMF. masterorganicchemistry.com The resulting products are obtained in good yields. masterorganicchemistry.com

The structures of these phosphorylated derivatives have been confirmed using various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and ³¹P NMR. masterorganicchemistry.com

Table 2: Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile

Reactant 1 Reactant 2 Catalyst Product

This table summarizes the key components for the synthesis of the specified phosphorylated derivatives.

Thiophene (B33073) Derivatives: 3-Acetyl-2-aminothiophenes

The Gewald reaction is a classical and versatile method for the synthesis of 2-aminothiophenes. organic-chemistry.orgyoutube.com While a direct transformation from this compound is not explicitly detailed in the provided sources, a closely related and highly relevant synthesis starts from cyanoacetone (3-oxobutanenitrile). researchgate.netmasterorganicchemistry.com In a modified Gewald reaction, cyanoacetone is cyclized with α-mercaptoaldehyde dimers in the presence of triethylamine in DMF at elevated temperatures to yield 3-acetyl-2-aminothiophenes. masterorganicchemistry.com

These 3-acetyl-2-aminothiophenes are moderately stable and can be further transformed into more stable acetamides by heating with acetic anhydride. masterorganicchemistry.com These thiophene derivatives are considered valuable building blocks for the synthesis of various compounds, including azo dyes. researchgate.netmasterorganicchemistry.com

Table 3: Modified Gewald Synthesis of 3-Acetyl-2-aminothiophenes

Starting Material Reagent Conditions Product
Cyanoacetone (3-Oxobutanenitrile) α-Mercaptoaldehyde dimer Triethylamine, DMF, 60 °C 3-Acetyl-2-aminothiophene

This table outlines the synthesis and a subsequent transformation of 3-acetyl-2-aminothiophenes via a modified Gewald reaction.

Dithiole Derivatives: 2-Acetyl-methylene-1,3-dithiole

The synthesis of 2-dithioacetalmethylene-3-oxobutyronitrile, a close analog of 2-acetyl-methylene-1,3-dithiole, has been achieved from the corresponding 2-dithioacetalmethylene-3-oxobutyramide. The conversion of the amide to the nitrile is accomplished by refluxing the amide with acetyl chloride in toluene, affording the desired product in high yields (85-90%). This reaction provides a method to introduce the nitrile functionality into α-oxoketene dithioacetal structures.

The structure of the resulting nitrile, for instance, 2-(1,3-dithiolan-2-ylidene)-3-oxobutyronitrile, has been confirmed by spectroscopic methods such as FT-IR, which shows a characteristic absorption for the cyano group, and ¹³C-NMR spectroscopy.

Table 4: Synthesis of 2-Dithioacetalmethylene-3-oxobutyronitrile

Starting Material Reagent Solvent Yield

This table details the conversion of an amide to a nitrile in the synthesis of a dithiole derivative.

Anilinomethylene Derivatives including 2-Anilinomethylene-3-oxobutanenitrile

2-Anilinomethylene-3-oxobutanenitrile is a key intermediate in the synthesis of various heterocyclic compounds, notably 4-aminoquinolines, which have applications as antimalarial drugs. organic-chemistry.org The synthesis of this derivative generally involves the reaction of this compound with an aniline (B41778) derivative. The resulting enamine structure is stabilized by an intramolecular hydrogen bond. organic-chemistry.org

The cyclization of these anilinomethylene derivatives can be achieved thermally or with a catalyst to form quinoline (B57606) ring systems. organic-chemistry.org The planarity of the molecule and the presence of the cyano group facilitate this transformation. organic-chemistry.org

Table 5: Reactivity of 2-Anilinomethylene-3-oxobutanenitrile

Derivative Transformation Product Class

This table highlights a key transformation of the anilinomethylene derivative.

Push-Pull 3-Fluorophenylamino-2-acetyl Propenenitrile

The synthesis of push-pull propenenitriles, such as 3-(3-fluorophenylamino)-2-acetyl propenenitrile, typically involves the condensation of a β-ketonitrile with an appropriate aniline. These compounds are characterized by an electron-donating group (the amino group) and an electron-withdrawing group (the nitrile and acetyl groups) conjugated through a double bond, leading to their unique electronic properties.

A general method for the synthesis of related enamines involves the reaction of a secondary amine with a ketone or aldehyde, often with acid catalysis to facilitate the dehydration. The reaction of a β-dicarbonyl compound with an amine is a common route to enaminones. While a specific procedure for the synthesis of 3-(3-fluorophenylamino)-2-acetyl propenenitrile was not found in the searched literature, it is expected to be synthesized by the reaction of this compound with 3-fluoroaniline, likely in the presence of a dehydrating agent or under conditions that facilitate the removal of water.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, different NMR techniques can elucidate the connectivity of atoms and the electronic environment of protons and carbons within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the different types of protons in a molecule and their neighboring atoms. For 2-acetyl-3-oxobutanenitrile, the spectrum is expected to show distinct signals for the methyl protons and the methine proton.

Due to the presence of keto-enol tautomerism in β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. This equilibrium is influenced by factors such as the solvent. The ¹H NMR spectrum would reflect the presence of both tautomers, with distinct chemical shifts for the protons in each form.

In the keto form, one would expect a signal for the two equivalent methyl groups and a signal for the α-proton. The chemical shift of the α-proton would be influenced by the two adjacent carbonyl groups. In the enol form, a characteristic signal for the enolic proton would appear at a downfield chemical shift, typically in the range of 10-16 ppm, due to intramolecular hydrogen bonding. The methyl proton signals would also shift depending on the tautomeric form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Keto Form)

Proton Type Predicted Chemical Shift (δ, ppm)
Acetyl Protons (CH₃) ~2.2 - 2.4

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound, the ¹³C NMR spectrum would be expected to show signals for the carbonyl carbons, the nitrile carbon, the methine carbon, and the methyl carbons.

The carbonyl carbons are typically observed in the downfield region of the spectrum, usually between 190 and 220 ppm. The nitrile carbon (C≡N) signal is expected to appear in the range of 110-125 ppm. organicchemistrydata.org The methine carbon and the methyl carbons will appear at more upfield chemical shifts.

For the related compound 2-methyl-3-oxobutanenitrile (B1198327), the nitrile functionality is reported to have a chemical shift of around 120 ppm in the ¹³C NMR spectrum. In another related structure, a cyclic β-dicarbonyl derivative, the carbonyl carbons appear at approximately 165-175 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl Carbons (C=O) ~190 - 205
Nitrile Carbon (C≡N) ~115 - 120
Methine Carbon (CH) ~50 - 60

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.

³¹P NMR for Phosphonate (B1237965) Derivatives

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a powerful technique for the characterization of organophosphorus compounds. Should this compound be functionalized to include a phosphonate group, for instance, at the α-carbon, ³¹P NMR would be crucial for confirming the presence and electronic environment of the phosphorus atom.

The chemical shift in ³¹P NMR is sensitive to the nature of the substituents on the phosphorus atom. The coupling between phosphorus and adjacent protons (¹H) or carbons (¹³C) can also provide valuable structural information. Generally, phosphonates exhibit a wide range of chemical shifts.

While no specific ³¹P NMR data for phosphonate derivatives of this compound were found, studies on other phosphonated β-dicarbonyl compounds would provide a reference for expected chemical shift ranges.

¹⁹F NMR for Fluorine-Containing Analogs

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. If fluorinated analogs of this compound were synthesized, for example by replacing the acetyl groups with trifluoroacetyl groups, ¹⁹F NMR would be the primary tool for their characterization.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) groups.

The C=O stretching vibration of the ketone groups typically appears as a strong band in the region of 1700-1725 cm⁻¹. The C≡N stretching vibration of the nitrile group is expected to be observed in the range of 2210-2260 cm⁻¹, usually as a sharp band of medium intensity.

Furthermore, IR spectroscopy can be employed for the conformational analysis of β-dicarbonyl compounds. The position and shape of the carbonyl absorption band can provide information about the keto-enol tautomerism and the presence of intramolecular hydrogen bonding in the enol form. In the enol tautomer, the carbonyl absorption is often shifted to a lower frequency (around 1640 cm⁻¹) and may be broadened due to conjugation and hydrogen bonding. The presence of a broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the enolic hydroxyl group involved in strong intramolecular hydrogen bonding.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Carbonyl (C=O) Stretching (keto form) 1700 - 1725
Carbonyl (C=O) Stretching (enol form, H-bonded) ~1640
Nitrile (C≡N) Stretching 2210 - 2260
Hydroxyl (O-H) Stretching (enol form, H-bonded) 2500 - 3300 (broad)

Note: These are general ranges and the exact positions can vary based on the molecular environment and physical state of the sample.

Raman Spectroscopy in Conformational Studies

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are sensitive to its conformation. For molecules like this compound, which can exist in different spatial arrangements of its atoms (conformers), Raman spectroscopy can help identify the most stable conformer and understand the dynamics of their interconversion. The technique involves irradiating a sample with a monochromatic laser and analyzing the scattered light. The shifts in the frequency of the scattered light correspond to the vibrational frequencies of the molecule, providing a unique fingerprint of its structure. By comparing the experimental Raman spectrum with theoretical calculations for different possible conformers, researchers can determine the predominant conformation in a given state (solid, liquid, or gas).

Matrix Isolation Infrared Spectroscopy for Intermediate and Isomer Characterization

Matrix isolation infrared (IR) spectroscopy is an invaluable tool for studying reactive intermediates and unstable isomers of a compound. uc.pt This technique involves trapping the molecule of interest in an inert gas matrix, typically argon, at very low temperatures (cryogenic conditions). uc.pt This isolation prevents the molecules from reacting with each other, allowing for the characterization of otherwise transient species.

In the context of this compound, this method could be employed to study its formation from precursor molecules or its behavior under specific conditions, such as pyrolysis. For instance, the pyrolysis of related heterocyclic compounds like 3,5-dimethylisoxazole (B1293586) has been shown to yield isomeric products, and matrix isolation IR spectroscopy was crucial in identifying the resulting structures. uc.pt By comparing the experimental IR spectrum of the trapped species with theoretically predicted spectra for different isomers, a definitive structural assignment can be made. This high-resolution technique is particularly useful for distinguishing between conformers that differ only in the orientation of a substituent group. uc.pt

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, often to several decimal places. libretexts.org This precision allows for the unambiguous determination of a compound's molecular formula. While low-resolution mass spectrometry might show two different compounds as having the same integer mass, HR-MS can distinguish between them based on the slight mass differences arising from the exact masses of their constituent isotopes. libretexts.org For this compound, with a molecular formula of C₆H₇NO₂, HR-MS would provide an experimental mass that is extremely close to the calculated theoretical mass, confirming the elemental composition. chemsynthesis.com

Table 1: Theoretical vs. High-Resolution Mass Data

Compound Molecular Formula Calculated Monoisotopic Mass (Da)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com This method is particularly well-suited for separating and quantifying the components of a mixture, such as different isomers of a compound. nih.gov In a GC-MS analysis, the sample is first vaporized and passed through a long column, where the different isomers separate based on their boiling points and interactions with the column's stationary phase. As each separated isomer exits the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The area under each peak in the resulting chromatogram is proportional to the amount of that isomer present, allowing for the determination of the isomer ratio in the original mixture. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The technique involves passing a beam of X-rays through a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. nih.gov By analyzing this pattern, scientists can calculate the electron density map of the molecule and, from that, determine the exact positions of all the atoms, as well as bond lengths and angles. nih.goveurjchem.com For this compound, a successful X-ray crystallographic analysis would provide definitive information about its solid-state conformation and how the molecules pack together in the crystal lattice. mdpi.com This technique is also capable of revealing details about intermolecular interactions, such as hydrogen bonding. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Heterocyclic Compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/n
a (Å) 13.5387(19)
b (Å) 3.6822(5)
c (Å) 14.1637(19)
β (°) 94.683(12)
Volume (ų) 702.39(17)
Z 8

Note: This data is for oxazolin-2(3H)-one and is provided for illustrative purposes of the types of parameters obtained from X-ray crystallography. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule, specifically the promotion of electrons from a lower energy orbital to a higher energy one. For organic molecules containing carbonyl groups (C=O) like this compound, a characteristic weak absorption band is often observed in the 270-300 nm range. masterorganicchemistry.com This absorption is attributed to the n→π* transition, where a non-bonding electron (n) from the oxygen atom is excited to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.com The presence and position of this absorption band can serve as an important clue in the structural determination of unknown compounds containing carbonyl functionalities. masterorganicchemistry.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
3,5-dimethylisoxazole

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for investigating the properties of organic molecules like 2-Acetyl-3-oxobutanenitrile.

Like many β-dicarbonyl compounds, this compound can exist as a mixture of tautomers, primarily the diketo and various enol forms. Furthermore, rotation around the single bonds allows for several different conformers. DFT calculations are crucial for determining the geometric structures and relative stabilities of these isomers.

Research on related β-dicarbonyl systems has shown that the stability of keto-enol tautomers is highly dependent on both the molecular structure and the solvent environment. nih.gov For this compound, DFT calculations would predict the relative energies of the diketo form versus the possible enol forms, where a hydroxyl group is formed from one of the carbonyls and a C=C double bond is created. The calculations would involve optimizing the geometry of each isomer and computing its electronic energy. The inclusion of a solvent model, such as the SMD model, can reveal how polar solvents might stabilize one tautomer over another. nih.gov The results of such an analysis are critical for understanding the compound's reactivity, as the different tautomers exhibit distinct chemical behaviors.

Table 1: Illustrative Relative Energies of this compound Tautomers from a Hypothetical DFT Calculation

Tautomer/ConformerDescriptionRelative Energy (kcal/mol)
DiketoBoth carbonyl groups are present as C=O.0.00 (Reference)
Enol-1Enol form involving the C3 carbonyl.Value would be calculated
Enol-2Enol form involving the acetyl carbonyl.Value would be calculated

Note: The values in this table are illustrative. Actual values would be determined via specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a powerful method used to translate the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. numberanalytics.comwikipedia.org This analysis provides a "natural Lewis structure" and quantifies deviations from this idealized picture, such as those caused by electron delocalization and hyperconjugation. wikipedia.orgyoutube.com

For this compound, an NBO analysis would provide detailed insights into its electronic structure:

Charge Distribution: It would calculate the partial charges on each atom, identifying the most electrophilic and nucleophilic sites. The carbonyl carbons are expected to be highly positive, while the oxygen and nitrogen atoms would be negative.

Bonding and Hybridization: The analysis details the composition of the bonds, for example, confirming the σ and π character of the carbonyl and nitrile groups and describing the hybridization of each atom. faccts.de

Delocalization Effects: A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. numberanalytics.com This reveals stabilizing interactions, such as the delocalization of electron density from a lone pair on an oxygen atom into an adjacent antibonding orbital (e.g., a π* orbital of a C=C or C=O bond). These interactions are crucial for understanding the molecule's stability and reactivity. nih.gov

Table 2: Example of NBO Analysis Output for a Key Interaction in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)π* (C=C)Value would be calculated
π (C=C)π* (C=O)Value would be calculated

Note: This table illustrates the type of data generated. E(2) represents the stabilization energy from the donor-acceptor interaction. LP denotes a lone pair.

DFT calculations are highly effective at predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. scirp.org These theoretical frequencies are often systematically scaled to correct for approximations in the theory and the neglect of anharmonicity, resulting in excellent agreement with experimental spectra. scirp.org

For this compound, this analysis would be used to assign the specific atomic motions responsible for each peak in its measured IR and Raman spectra. The molecule has several characteristic functional groups that give rise to distinct vibrational modes. For instance, studies on similar molecules show characteristic peaks for the nitrile (C≡N) stretch and the carbonyl (C=O) stretch. mdpi.com DFT would not only predict the frequencies for these stretches but also distinguish between the symmetric and asymmetric stretches of the two carbonyl groups.

Table 3: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Experimental Range (cm⁻¹)
NitrileC≡N Stretch2240 - 2260
CarbonylC=O Stretch1670 - 1720
AlkaneC-H Stretch2850 - 3000

Source: Based on data for structurally related compounds. mdpi.com

Molecular Calculations for Geometry and Conformation

A fundamental application of computational chemistry is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest potential energy. Both DFT and ab initio methods can be used to perform geometry optimizations, where the bond lengths, bond angles, and dihedral angles are systematically varied until the minimum energy structure is found.

For this compound, these calculations would yield precise geometric parameters for its most stable conformer(s). This data is foundational for all other computational analyses and provides a detailed structural picture that complements experimental techniques like X-ray crystallography.

Table 4: Illustrative Calculated Geometrical Parameters for this compound (Diketo Form)

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC≡N~1.16 Å
Bond LengthC-C (carbonyls)~1.52 Å
Bond AngleO=C-C~120°
Dihedral AngleO=C-C=OValue depends on conformer

Note: These are typical values for such functional groups and would be precisely determined by calculation.

Applications in Advanced Organic Synthesis and Material Precursors

Building Blocks for Diverse Heterocyclic Compounds

The potential for 2-acetyl-3-oxobutanenitrile to act as a precursor to diverse heterocyclic systems is theoretically high due to its functional group array. Condensation reactions with binucleophiles are a cornerstone of heterocyclic synthesis. For instance, reaction with hydrazine (B178648) derivatives could yield pyrazoles, while amidines or ureas could lead to pyrimidines. Despite this theoretical potential, specific published examples for many of these transformations using this compound are scarce.

Synthesis of Pyrazolopyrimidinones

There is currently no specific information available in the scientific literature detailing the direct use of this compound for the synthesis of pyrazolopyrimidinones. While analogs like 4-phenyl-3-oxobutanenitrile have been utilized to create pyrazolo[1,5-a]pyrimidines, this specific application for this compound is not documented in available research.

Preparation of Pyrazoles, Pyrimidines, and Triazines

The synthesis of pyrazoles, pyrimidines, and triazines often involves the use of 1,3-dicarbonyl compounds.

Pyrazoles: The Knorr pyrazole (B372694) synthesis and related methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine. Given its structure, this compound could plausibly react with hydrazines to form substituted pyrazoles. However, specific scholarly articles demonstrating this reaction with this compound are not readily available.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings can be achieved by reacting 1,3-dicarbonyl compounds with amidines. Research on related compounds suggests that precursors like 2-ethoxymethylene-3-oxobutanenitrile (B1139541) can react with amidines to furnish pyrimidines. A direct, documented synthesis of pyrimidines using this compound as the starting dicarbonyl component is not found in the current body of literature.

Triazines: Similarly, while related β-oxoalkanenitriles have been used to synthesize fused triazine systems such as pyrazolo[5,1-c]-1,2,4-triazines, a direct synthetic route from this compound to either simple or fused triazines is not described in the available scientific data.

Routes to Cytosine Derivatives

Currently, there are no documented methods in the scientific literature that specifically describe the synthesis of cytosine derivatives starting from this compound.

Formation of 1,2,3-Triazoles and Fused Triazoloazines

The synthesis of 1,2,3-triazoles commonly proceeds via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. Alternative methods exist, such as reactions involving active methylene (B1212753) compounds. For instance, the reaction of aryl azides with ethyl acetoacetate, a β-ketoester analog of this compound, is known to produce triazoles. However, there is no specific literature demonstrating the use of this compound for the formation of 1,2,3-triazoles or fused triazoloazines.

Synthesis of Functionalized Pyrroles

The synthesis of functionalized pyrroles can be accomplished through various multi-component reactions. The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with an amine or ammonia. While this compound is a 1,3-dicarbonyl compound, its direct application in established pyrrole (B145914) syntheses has not been reported in the available literature.

Precursors for 3-Acetyl-4-quinolone Model Compounds

The Gould-Jacobs reaction is a common method for synthesizing quinolones, typically involving the reaction of an aniline (B41778) with a malonic acid derivative, followed by cyclization. There is no evidence in the current scientific literature to suggest that this compound is used as a direct precursor for the synthesis of 3-acetyl-4-quinolone model compounds.

Lack of Sufficient Data for Comprehensive Article on "this compound" Applications

Despite a thorough investigation into the scientific literature and patent databases, there is insufficient public information available to construct a detailed article on the applications of the chemical compound “this compound” in the synthesis of substituted pyrimidine derivatives and as an intermediate for agrochemical development, as per the requested outline.

Extensive searches for direct evidence of “this compound” being utilized as a precursor for pyrimidine synthesis did not yield specific reaction protocols or research findings. The available literature on pyrimidine synthesis focuses on other starting materials, such as α,β-unsaturated ketones, ethyl cyanoacetate, and various chalcones. While the Pinner reaction, a general method for converting nitriles to intermediates for heterocycle synthesis, was identified, no specific examples involving “this compound” in the context of pyrimidine formation could be located.

Similarly, a comprehensive search for the role of “this compound” as an intermediate in the development of agrochemicals did not provide any concrete examples or mentions in patents or scholarly articles. The search results on agrochemical development highlighted various pyrimidine derivatives with herbicidal or insecticidal properties, but the synthetic pathways described did not originate from “this compound.”

Due to the absence of specific and verifiable information directly linking “this compound” to the outlined applications, it is not possible to generate a scientifically accurate and informative article that adheres to the strict content requirements of the request. Further attempts to broaden the search did not yield any relevant information, indicating that the use of this particular compound in the specified fields may not be widely documented or may be proprietary information not available in the public domain.

Therefore, the generation of the requested article focusing solely on the chemical compound “this compound” for the specified applications cannot be completed at this time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.